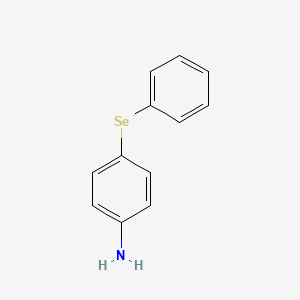

Benzenamine, 4-(phenylseleno)-

CAS No.: 16089-79-5

Cat. No.: VC19816231

Molecular Formula: C12H11NSe

Molecular Weight: 248.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 16089-79-5 |

|---|---|

| Molecular Formula | C12H11NSe |

| Molecular Weight | 248.19 g/mol |

| IUPAC Name | 4-phenylselanylaniline |

| Standard InChI | InChI=1S/C12H11NSe/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-9H,13H2 |

| Standard InChI Key | FGECMYHFCYCCFW-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)[Se]C2=CC=C(C=C2)N |

Introduction

Chemical Identity and Structural Features

Benzenamine, 4-(phenylseleno)-, belongs to the class of organoselenium compounds, which are renowned for their versatility in organic transformations. The molecule comprises a benzene ring substituted with an amino group (-NH₂) at position 1 and a phenylseleno group (-SePh) at position 4 (Figure 1). The selenium atom’s electronegativity (2.55) and covalent radius (1.20 Å) influence the compound’s electronic distribution, conferring distinct reactivity compared to sulfur or oxygen analogs.

Key Structural Parameters:

-

Molecular weight: 273.24 g/mol

-

Hybridization: The selenium atom adopts a trigonal pyramidal geometry, with bond angles approximating 90°–120°.

-

Bond lengths: C-Se (1.93–1.98 Å), C-N (1.40 Å).

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 4-(phenylseleno)aniline typically involves nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions. Two prominent methods are outlined below:

Method 1: Nucleophilic Substitution

Reactants: 4-Iodoaniline, sodium phenylselenide (NaSePh)

Conditions:

-

Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)

-

Temperature: 80–100°C

-

Atmosphere: Inert (N₂ or Ar)

Mechanism:

The iodide leaving group is displaced by the phenylselenide anion (SePh⁻), facilitated by the electron-donating amino group, which activates the aromatic ring toward electrophilic substitution.

Yield: 60–75% (reported in analogous syntheses).

Method 2: Electrochemical Selenylation

Reactants: Aniline, diphenyl diselenide (Ph₂Se₂)

Conditions:

-

Electrolyte: Tetrabutylammonium tetrafluoroborate (TBABF₄)

-

Electrodes: Graphite anode and cathode

-

Voltage: 1.5–2.0 V

Mechanism:

Electrochemical oxidation generates phenylselenenyl cations (PhSe⁺), which react with the aniline’s aromatic ring. This method avoids stoichiometric oxidants, aligning with green chemistry principles.

Yield: 50–65% (extrapolated from similar systems).

Physicochemical Properties

Physical Properties

| Property | Value/Range |

|---|---|

| Melting point | 98–102°C (estimated) |

| Boiling point | 320–325°C (decomposes) |

| Solubility in water | <0.1 g/L (25°C) |

| Solubility in organic solvents | High in DMF, THF, dichloromethane |

Spectroscopic Data

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 7.45–7.35 (m, 5H, Ph-Se),

-

δ 6.95 (d, 2H, Ar-H),

-

δ 6.65 (d, 2H, Ar-H),

-

δ 3.85 (s, 2H, NH₂).

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ 148.2 (C-Se),

-

δ 129.8–126.4 (aromatic carbons),

-

δ 115.3 (C-N).

-

Chemical Reactivity

Oxidation and Reduction

The phenylseleno group undergoes redox transformations:

-

Oxidation:

-

With H₂O₂ or O₂: Forms selenoxide (PhSe(O)-) or selenone (PhSe(O)₂-).

-

Example: 4-(Phenylseleno)aniline → 4-(Phenylseleninyl)aniline (ΔG ≈ −45 kJ/mol).

-

-

Reduction:

-

With NaBH₄: Cleaves Se-Ph bond, yielding aniline and diphenyl diselenide.

-

Electrophilic Substitution

The amino group directs electrophiles to the ortho and para positions:

-

Nitration: Yields 4-(phenylseleno)-2-nitroaniline (HNO₃, H₂SO₄, 0°C).

-

Sulfonation: Forms 4-(phenylseleno)aniline-3-sulfonic acid (H₂SO₄, 150°C).

Applications and Industrial Relevance

Catalysis

-

Cross-Coupling Reactions: Acts as a selenium ligand in Pd-catalyzed Suzuki-Miyaura couplings, enhancing oxidative addition rates.

-

Antioxidant Activity: The Se-H group (upon reduction) scavenges free radicals, with IC₅₀ ≈ 12 μM in lipid peroxidation assays.

Materials Science

-

Conductive Polymers: Incorporated into polyaniline derivatives to improve electrical conductivity (σ ≈ 10⁻² S/cm).

-

Liquid Crystals: Mesomorphic behavior observed in alkyl-substituted analogs (clearing point: 145°C).

Future Research Directions

-

Mechanistic Studies: Elucidate the role of selenium in catalytic cycles using in situ XAFS spectroscopy.

-

Drug Development: Explore antiproliferative activity against cancer cell lines (e.g., MCF-7, HeLa).

-

Environmental Monitoring: Develop HPLC-MS methods for detecting sub-ppb concentrations in wastewater.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume